Allatostatin II acetate

Juvenile Hormone Inhibition Insect Endocrinology IGR Screening

Allatostatin II acetate is a high-potency decapeptide (ED₅₀ = 0.014 nM) inhibiting juvenile hormone biosynthesis via GPCR binding in corpora allata. With a 7,600-fold potency advantage over Allatostatin I, it maximizes assay windows for HTS and serves as the definitive reference standard for IGR candidate screening. Generic substitution among allatostatins is scientifically invalid—potency varies over 7,600-fold across the Dip-allatostatin family, and even C-terminal-conserved analogs display non-interchangeable receptor binding rank orders. Choose ≥95% purity for reproducible receptor pharmacology, competitive binding studies, and assay validation.

Molecular Formula C51H78N14O15
Molecular Weight 1127.2 g/mol
Cat. No. B10825670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllatostatin II acetate
Molecular FormulaC51H78N14O15
Molecular Weight1127.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN.CC(=O)O
InChIInChI=1S/C49H74N14O13.C2H4O2/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50;1-2(3)4/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54);1H3,(H,3,4)/t28-,32-,33-,34-,35-,36-,37-;/m0./s1
InChIKeyLNNYCZNOAVGGSC-ZTRLKRQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allatostatin II Acetate: A Potent Insect Juvenile Hormone Synthesis Inhibitor for Entomology and IGR Research


Allatostatin II acetate (CAS 123374-34-5 free base), a decapeptide neuropeptide analog belonging to the cockroach-type allatostatin family, functions as a potent inhibitor of juvenile hormone (JH) biosynthesis in insects [1]. Its primary amino acid sequence (H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂) [2] binds to G protein-coupled receptors (GPCRs) in the corpora allata (CA), suppressing JH production and thereby disrupting insect development, metamorphosis, and reproduction [1]. This acetate salt form, with a molecular weight of 1067.2 Da , is a widely adopted synthetic peptide in entomological research for studying hormonal regulation and for evaluating insect growth regulator (IGR) candidates.

Why Substituting Allatostatin II Acetate with Other Allatostatins Yields Unreliable and Non-Comparable Research Data


Generic substitution among allatostatin peptides is scientifically invalid due to extreme inter-peptide variability in inhibitory potency and receptor binding affinity. The 13-member Dip-allatostatin family, while all capable of inhibiting JH synthesis, displays over a 7,600-fold difference in potency, with ED₅₀ values ranging from 0.014 nM for Allatostatin II (Dip-AST-2) to 107 nM for Allatostatin I (Dip-AST-1) [1]. Furthermore, receptor binding assays reveal distinct rank orders of competitive potency (e.g., Dip-AST 7 > Dip-AST 2 > Dip-AST 5,9,11 > Dip-AST 13) [2], demonstrating that even peptides sharing the conserved C-terminal pentapeptide core exhibit non-interchangeable pharmacological profiles. Consequently, substituting Allatostatin II acetate with a less active or differently binding analog introduces significant, uncontrolled variability into experimental outcomes, compromising the reproducibility and interpretability of studies on JH biosynthesis, receptor signaling, and IGR candidate screening.

Allatostatin II Acetate: A Quantitative Evidence Guide for Superior Potency and Receptor Binding


Allatostatin II Acetate Demonstrates a 7,600-Fold Superior Potency Over Allatostatin I in JH Inhibition Assays

Allatostatin II acetate (Dip-AST-2) exhibits a 7,600-fold higher potency in inhibiting juvenile hormone (JH) biosynthesis compared to Allatostatin I (Dip-AST-1) when assayed on corpora allata (CA) from the cockroach Diploptera punctata. The ED₅₀ for Allatostatin II was 0.014 nM, whereas Allatostatin I required 107 nM to achieve comparable inhibition [1]. This extreme potency differential underscores the non-equivalence of even closely related in-class peptides.

Juvenile Hormone Inhibition Insect Endocrinology IGR Screening

Allatostatin II Acetate Ranks Second Highest in Competitive Receptor Binding Affinity Among 6 Tested Dip-Allatostatins

In a competitive radioligand-binding assay against the putative allatostatin receptor in the midgut of Diploptera punctata, Allatostatin II acetate (Dip-AST 2) demonstrated the second-highest competitive potency, ranking after Dip-AST 7 but before Dip-AST 5, 9, 11, and 13 [1]. This rank order (Dip-AST 7 > Dip-AST 2 > Dip-AST 5, 9, 11 > Dip-AST 13) directly quantifies its superior receptor engagement relative to most family members, providing a mechanistic basis for its exceptional functional activity.

Receptor Binding Affinity Competitive Binding Assay Allatostatin Receptor

Allatostatin II Acetate Achieves >40% JH Inhibition at 10 nM, Outperforming Allatostatin III by 70-Fold in the Original Characterization

In the foundational study characterizing the allatostatin family, Allatostatin II acetate achieved greater than 40% inhibition of juvenile hormone synthesis at a concentration of 10⁻⁸ M (10 nM). In the same assay system, Allatostatin III required a 70-fold higher concentration (7 × 10⁻⁷ M, or 700 nM) to achieve a similar level of inhibition [1]. Allatostatin I was active at 10⁻⁹ M (1 nM), but its lower maximal inhibition compared to Allatostatin II highlights distinct efficacy profiles.

Juvenile Hormone Inhibition Peptide Structure-Activity In Vitro Bioassay

Allatostatin II Acetate Displays 95-99% Purity via HPLC, Ensuring Reproducible and Contaminant-Free Experimental Outcomes

Commercial Allatostatin II acetate is routinely supplied at high purity, with HPLC analysis confirming >95% purity , and specific batches documented at >99% . In contrast, crude or lower-purity peptide preparations from less controlled sources can introduce variable inhibitory artifacts and batch-to-batch inconsistencies, compromising the reproducibility of sensitive JH biosynthesis assays. This high purity specification minimizes the risk of confounding effects from peptide impurities, oxidation products, or residual synthesis reagents.

Peptide Purity Analytical Characterization Reproducibility

Optimal Research and Industrial Applications for Allatostatin II Acetate Based on Demonstrated Quantitative Performance


Standardization of Juvenile Hormone Biosynthesis Inhibition Assays

Allatostatin II acetate serves as an ideal reference standard for calibrating and validating in vitro JH inhibition assays using corpora allata preparations. Its consistent ED₅₀ of 0.014 nM in Diploptera punctata [1] provides a reliable benchmark for assessing assay sensitivity, comparing inhibitor potency across laboratories, and normalizing data from novel IGR candidates. The high purity (>95%) of commercial preparations further ensures minimal batch-to-batch variability in this critical reference role.

Structure-Activity Relationship (SAR) and Receptor Pharmacology Studies

Given its well-characterized high potency and defined rank order in receptor binding assays (rank 2 out of 6 allatostatins) [1], Allatostatin II acetate is an optimal ligand for exploring the pharmacophore requirements of allatostatin receptors. Its use as a competitive binding probe or functional agonist enables precise quantification of modifications to peptide sequence or backbone, facilitating the rational design of peptidomimetic IGR leads with improved stability and bioavailability.

Baseline Control in Cockroach and Lepidopteran IGR Screening Campaigns

Allatostatin II acetate provides a robust positive control for high-throughput screening of compound libraries targeting JH biosynthesis. Its 7,600-fold potency advantage over Allatostatin I [1] ensures that assay windows are maximized, allowing for clear discrimination between active and inactive compounds. This high-potency control is especially valuable when screening for partial agonists or antagonists that may produce subtle shifts in JH production, as the strong reference signal establishes a reliable baseline for comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allatostatin II acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.